Nigericin

Übersicht

Beschreibung

Nigericin ist ein Antibiotikum, das aus dem Bakterium Streptomyces hygroscopicus gewonnen wird. Es wurde erstmals in den 1950er Jahren aus Bodenproben in Nigeria isoliert. This compound ist bekannt für seine Fähigkeit, als Ionophor zu wirken und den Transport von Ionen über Zellmembranen zu erleichtern. Es wurde als Antibiotikum gegen grampositive Bakterien eingesetzt und hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Nigericin wird in der Regel durch Fermentationsprozesse mit Streptomyces-Stämmen hergestellt. Die Fermentationsbedingungen, einschließlich der Wahl der Kohlenstoffquellen, des pH-Werts und des Vorhandenseins bestimmter Ionen, können den Ertrag an this compound erheblich beeinflussen. So kann beispielsweise die Verwendung von Methanol und Hexan als Lösungsmittel bei der Kristallisation zu unterschiedlichen Kristallstrukturen von this compound führen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Optimierung von Fermentationsstrategien, um den Ertrag zu maximieren. Dazu gehören die Verwendung bestimmter Streptomyces-Stämme, wie z. B. Streptomyces youssoufiensis, und die Kontrolle der Fermentationsumgebung, um die Produktion von this compound zu verbessern. Hochleistungsflüssigkeitschromatographie (HPLC) wird oft für den quantitativen Nachweis und die Reinigung von this compound verwendet .

Analyse Chemischer Reaktionen

Reaktionstypen: Nigericin unterliegt verschiedenen chemischen Reaktionen, darunter die Fluorierung, die nachweislich seine antibakterielle Aktivität verstärkt. Die fluorierten Analoga von this compound haben eine potente Aktivität gegen grampositive und gramnegative Bakterien gezeigt .

Häufige Reagenzien und Bedingungen: Die Fluorierung von this compound beinhaltet die Verwendung von Fluorierungsmitteln unter kontrollierten Bedingungen, um die gewünschten chemischen Modifikationen zu erreichen. Die Reaktionsbedingungen, wie z. B. Temperatur und Wahl des Lösungsmittels, spielen eine entscheidende Rolle für die Effizienz des Fluorierungsprozesses .

Hauptprodukte: Die Hauptprodukte, die bei der Fluorierung von this compound entstehen, sind seine fluorierten Analoga, die im Vergleich zur Stammverbindung verbesserte antibakterielle Eigenschaften und eine geringere Zytotoxizität gezeigt haben .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeug zum Studium von Ionentransportmechanismen und Membranpermeabilität eingesetzt.

Biologie: In der Forschung zur zellulären Ionenhomöostase und zur Aktivierung von Inflammasomen eingesetzt.

Medizin: Für sein Potenzial als antibakterielles Mittel und seine Fähigkeit zur Modulation von Immunantworten untersucht.

Industrie: Bei der Produktion von Ionophoren und anderen bioaktiven Verbindungen eingesetzt

5. Wirkmechanismus

This compound wirkt als Kaliumionophor und erleichtert den Ausstrom von Kaliumionen aus Zellen. Diese Ionentransportaktivität kann zur Aktivierung des NLRP3-Inflammasoms führen, eines Multiprotein-Komplexes, der an der angeborenen Immunantwort beteiligt ist. Die Aktivierung des NLRP3-Inflammasoms führt zur Produktion und Freisetzung von proinflammatorischen Zytokinen wie Interleukin-1β und Interleukin-18 .

Wissenschaftliche Forschungsanwendungen

Nigericin, a polyether ionophore derived from Streptomyces species, exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antimalarial, and anticancer properties . It functions by disrupting the ionic balance across plasma membranes through the selective transport of monovalent cations like Na+ and K+ . This mechanism underlies its diverse applications, which have been explored in various scientific and medical fields .

Scientific Research Applications

Antimicrobial Applications:

- Antibacterial Activity: this compound has demonstrated potent antibacterial activity, particularly against Gram-positive microorganisms . It has also shown activity against Gram-negative organisms when used as a fluorinated chemical derivative, suggesting its potential in treating Gram-negative infections .

- Antifungal Activity: this compound enhances the antifungal activity of rapamycin .

- Mechanism of Action: this compound promotes bacterial killing by activating potassium efflux in macrophages . It enhances microbial killing of C. rodentium in Raw 264.7 cells, leading to a significant reduction in bacterial load . The effects of this compound on bacterial killing can be counteracted by caspase-1 inhibition, indicating that bacterial killing is connected to the activation of the inflammasome .

Anticancer Applications:

- Anti-cancer Activity: this compound is a potent anti-cancer compound that selectively inhibits the growth of many cancer cells . Emerging studies suggest its potential as a therapeutic candidate for various cancers .

- Targeting Cancer Stem Cells: this compound can selectively target cancer stem cells (CSC) and sensitize CSCs in nasopharyngeal carcinoma to cisplatin . It also inhibits the viability of lung cancer cells and prolongs periods of serum starvation, and lung tumorspheres .

- Inhibitory Effects on Colorectal Cancer: this compound can partly reverse the epithelial-mesenchymal transition (EMT) process during cell invasion and metastasis, and suppress some of the CSC phenotypes generated by EMT .

- Mechanism of Action: Emerging studies have shown that this compound exhibits a promising anti-cancer activity in various cancers .

Other Biological Activities:

- Antiviral Activity: this compound is reported to have antiviral activity .

- Antimalarial Activity: this compound kills the malarial parasite at very low concentrations by disrupting ion homeostasis .

- NLRP1 Inflammasome Activation: this compound activates the NLRP1 inflammasome in human keratinocytes, leading to pyroptosis, a form of programmed cell death . This activation depends on potassium efflux and is abrogated by caspase-1 inhibitors or CRISPR/Cas9 knockout of NLRP1 .

Fluorinated Analogs of this compound

Fluorinated analogs of this compound have demonstrated promising antibacterial activity . In vitro cytotoxicity analysis reveals that these analogs have tenfold lesser toxicity than the parent this compound . These analogs show activity against Gram-negative organisms, offering a potential treatment for serious infections .

This compound as an Ionophore

This compound possesses a high affinity for monovalent cations such as Na+ and K+, disrupting ionic balance and affecting transmembrane potential . It has been found to inhibit glucose transport in adipocytes .

Drug Delivery Systems

This compound can be used in liposome-based drug delivery systems, which have shown optimal drug delivery efficiency and better efficacy . Liposomes can enrich drugs into tumor sites, reduce adverse reactions, and circumvent multidrug resistance of cancers and cancer stem cells .

Effects on Macrophages

This compound enhances bacterial killing in macrophages by activating potassium efflux . It does not directly reduce bacterial growth or alter phagocytosis in Raw 264.7 cells .

The following table summarizes the applications of this compound in scientific research:

Case Studies and Research Findings

-

Fluorinated this compound Analogs:

- A study on fluorinated analogs of this compound demonstrated their potent antibacterial activity against Gram-positive and Gram-negative pathogens . These analogs exhibited tenfold lesser toxicity than the parent this compound, suggesting their potential as candidates for treating serious infections .

- Anticancer Effects on Colorectal Cancer:

- This compound-Induced NLRP1 Inflammasome Activation:

- Bacterial Killing by Macrophages:

Wirkmechanismus

Nigericin acts as a potassium ionophore, facilitating the efflux of potassium ions from cells. This ion transport activity can lead to the activation of the NLRP3 inflammasome, a multi-protein complex involved in the innate immune response. The activation of the NLRP3 inflammasome results in the production and release of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18 .

Vergleich Mit ähnlichen Verbindungen

Nigericin ähnelt strukturell und funktionell anderen ionophoren Antibiotika wie Monensin und Salinomycin. This compound ist einzigartig in seiner Fähigkeit, als Antiporter von Wasserstoff- und Kaliumionen zu wirken. Dieser besondere Ionentransportmechanismus unterscheidet ihn von anderen ähnlichen Verbindungen .

Ähnliche Verbindungen:

- Monensin

- Salinomycin

- Lasalocid

- Grisorixin

Die einzigartigen Eigenschaften und vielfältigen Anwendungen von this compound machen es zu einer wertvollen Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung und Industrie.

Eigenschaften

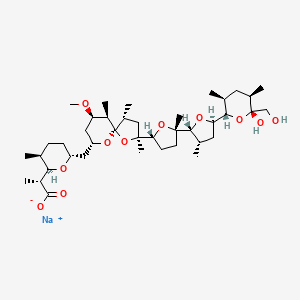

CAS-Nummer |

28380-24-7 |

|---|---|

Molekularformel |

C40H68O11 |

Molekulargewicht |

725.0 g/mol |

IUPAC-Name |

(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid |

InChI |

InChI=1S/C40H68O11/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34/h21-35,41,44H,11-20H2,1-10H3,(H,42,43)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35?,37-,38-,39-,40+/m0/s1 |

InChI-Schlüssel |

DANUORFCFTYTSZ-FBMOGUJMSA-N |

SMILES |

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC |

Isomerische SMILES |

C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)C5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC |

Kanonische SMILES |

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC |

Aussehen |

Solid powder |

Key on ui other cas no. |

28380-24-7 |

Piktogramme |

Acute Toxic; Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Antibiotic K178, Antibiotic X464, Azalomycin M, Helexin C, Polyetherin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.